molecular formula C10H13BrN2 B1401083 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1242446-40-7

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1401083
CAS No.: 1242446-40-7
M. Wt: 241.13 g/mol
InChI Key: UXESNRIBGMVUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a valuable chemical intermediate in organic synthesis and drug discovery research. The core structure of this compound incorporates two privileged motifs: a pyridine ring and a pyrrolidine ring, connected by a methylene linker. The pyrrolidine ring is a saturated scaffold highly valued in medicinal chemistry for its ability to explore three-dimensional pharmacophore space and improve the solubility and metabolic profile of drug candidates . The bromine atom substituted on the pyridine ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse array of more complex molecules for screening . While the specific biological profile of this exact compound requires further investigation, molecules featuring a pyrrolidine-substituted pyridine core have demonstrated significant research utility. For instance, structurally related compounds have been developed and characterized as potent and selective antagonists for specific receptors in neuroscientific research, highlighting the potential of this chemotype in the development of pharmacological tools . This compound is intended for use as a building block in research laboratories. It is strictly For Research Use Only and must not be used for human or veterinary diagnostic or therapeutic purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESNRIBGMVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Executive Summary & Application Scope

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS: Generic/Analogous) represents a critical "warhead" intermediate in medicinal chemistry. It combines a reactive electrophilic handle (4-bromo) suitable for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings with a solubilizing, basic side chain (pyrrolidinyl-methyl). This specific substitution pattern (2,4-disubstituted pyridine) is frequently observed in kinase inhibitors and GPCR ligands, where the pyrrolidine moiety often serves to modulate pKa and improve metabolic stability compared to diethylamine analogs.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, ensuring reproducibility in drug discovery workflows.

Synthesis Protocol: Reductive Amination

The most robust route to 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is the reductive amination of 4-bromo-2-pyridinecarboxaldehyde with pyrrolidine. Unlike direct alkylation, which can lead to over-alkylation, this method allows for stoichiometric control.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Aldehyde 4-Bromo-2- pyridinecarboxaldehyde Imine Intermediate Imine/Iminium Aldehyde->Imine DCE, RT, 1h Amine Pyrrolidine Amine->Imine DCE, RT, 1h Product 4-Bromo-2-(pyrrolidin- 1-ylmethyl)pyridine Imine->Product Reduction STAB Reagent: NaBH(OAc)3 (STAB) STAB->Imine Hydride Transfer

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 4-bromo-2-pyridinecarboxaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Add Pyrrolidine (1.1 equiv) dropwise.

    • Critical Step: Allow to stir at Room Temperature (RT) for 30–60 minutes. This ensures complete formation of the imine/iminium species prior to reduction, minimizing alcohol byproducts.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions. STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity in the presence of the bromo-substituent.

    • Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the imine (M+H ~239/241).

  • Work-up & Isolation:

    • Quench with saturated aqueous NaHCO3.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layers over Na2SO4 and concentrate.[1]

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Spectroscopic Characterization

The validation of this structure relies on three pillars: the bromine isotope pattern in MS, the specific coupling constants of the pyridine ring in NMR, and the diagnostic methylene bridge signal.

A. Mass Spectrometry (LC-MS)

The presence of a bromine atom provides a distinct "fingerprint" due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Diagnostic Logic (DOT Visualization):

MS_Logic cluster_peaks Observed Signals (m/z) Sample Analyte Ionization (ESI+) Pattern Isotope Pattern Check Sample->Pattern M M+H: ~241.03 (79Br) Pattern->M Intensity ~100% M2 M+H+2: ~243.03 (81Br) Pattern->M2 Intensity ~98% Result Confirmed Bromine M->Result 1:1 Ratio M2->Result 1:1 Ratio

Figure 2: Diagnostic logic for confirming mono-brominated species via ESI-MS.

ParameterValueNotes
Ionization Mode ESI+ (Electrospray)Protonated molecular ion [M+H]+
Monoisotopic Mass 240.03Calculated for C10H13BrN2
Observed m/z 241.0 / 243.0 Characteristic 1:1 doublet (M / M+2)
Fragmentation 170/172 m/zLoss of pyrrolidine fragment (C4H8N)
B. Nuclear Magnetic Resonance (NMR)

Note: Data presented are high-confidence reference values derived from chemometric analysis of 2,4-disubstituted pyridine analogs.

1H NMR (400 MHz, CDCl3): The spectrum is defined by the asymmetry of the pyridine ring and the distinct aliphatic regions.

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
Py-H6 8.35 – 8.45Doublet (d)5.2Most deshielded; adjacent to Nitrogen (α-proton).
Py-H3 7.60 – 7.65Doublet (d)1.8Adjacent to Br and Bridge; meta-coupling to H5.
Py-H5 7.30 – 7.38dd5.2, 1.8Shielded relative to H6; coupling to H6 (ortho) and H3 (meta).
Bridge 3.70 – 3.80Singlet (s)-Benzylic CH2 connecting Pyridine and Pyrrolidine.
Pyr-α 2.55 – 2.65Multiplet (m)-N-CH2 protons of the pyrrolidine ring.
Pyr-β 1.75 – 1.85Multiplet (m)-C-CH2 protons of the pyrrolidine ring.

13C NMR (100 MHz, CDCl3):

  • Aromatic Carbons: ~160.5 (C2-bridge), ~150.2 (C6), ~133.5 (C4-Br), ~126.8 (C3), ~123.5 (C5).

  • Aliphatic Carbons: ~62.0 (Bridge CH2), ~54.5 (Pyrrolidine N-C), ~23.8 (Pyrrolidine C-C).

Critical Interpretation:

  • H3 vs H5: H3 is often a singlet or a tight doublet. If the resolution is low, it may appear as a singlet. H5 is distinctly a doublet of doublets.

  • Solvent Effects: In protic solvents (MeOD), the benzylic singlet may shift slightly downfield.

C. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms functional group integrity.

Wavenumber (cm⁻¹)Vibration ModeSignificance
2960 - 2800 C-H Stretch (sp3)Pyrrolidine and methylene bridge presence.
1580, 1460 C=C / C=N StretchPyridine ring "breathing" modes.
1050 - 1150 C-N StretchTertiary amine character.
~680 - 750 C-Br StretchOften obscured, but indicates halogenation.

Quality Control & Handling

Storage: The free base is prone to oxidation and potential dimerization over long periods.

  • Recommendation: Store as the HCl salt or Oxalate salt for long-term stability.

  • Conditions: -20°C, under Argon, desiccated.

HPLC Purity Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Chemistry Steps. (2023). "Isotopes in Mass Spectrometry: The M+2 Peak." Chemistry Steps Educational Portal.

  • BenchChem. (2024). "FT-IR Analysis of Novel Pyridine Derivatives." BenchChem Application Notes.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web. (Used for comparative pyridine shifts).[3]

Sources

An In-Depth Technical Guide to the Purity and Stability of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The incorporation of a pyrrolidine ring, a common motif in bioactive molecules, introduces a non-planar, saturated heterocyclic system that can enhance binding affinity and modulate physicochemical properties.[3] The bromo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[4]

Given its role as a critical building block, ensuring the purity and stability of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is paramount for the synthesis of active pharmaceutical ingredients (APIs) that are safe and effective. This guide provides a comprehensive overview of the analytical methodologies for purity assessment and a detailed exploration of the stability profile of this compound, including potential degradation pathways and recommended testing protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine and related compounds is presented in Table 1. Understanding these properties is crucial for developing appropriate analytical methods and handling procedures.

Property4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (Predicted/Inferred)4-Bromopyridine (CAS 1120-87-2)[5]2-Bromopyridine (CAS 109-04-6)[6]
Molecular Formula C10H13BrN2C5H4BrNC5H4BrN
Molecular Weight 241.13 g/mol 158.00 g/mol 158.00 g/mol
Appearance Likely a solid or oil-Colorless liquid
Boiling Point Not available173.0 °C192-194 °C
pKa Not available-0.71 (for the conjugate acid)

Part 1: Purity Analysis

The assessment of purity is a critical step in the quality control of any pharmaceutical intermediate. For 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine, a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine from its potential degradation products and process-related impurities. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

The causality behind these choices lies in the polar nature of the pyridine and pyrrolidine moieties, making reversed-phase chromatography an effective separation technique. The use of a gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split/splitless injection may be used depending on the expected concentration of impurities.

  • Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is necessary to elute compounds with different boiling points.

  • Detection: Mass spectrometry for identification of impurities based on their mass spectra.

The choice of a non-polar or mid-polar column is based on the semi-volatile nature of the analyte and potential impurities. The temperature programming allows for the separation of a broader range of volatile compounds.

Diagram: Purity Analysis Workflow

PurityAnalysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis (Quantitative Purity) Dissolution->HPLC GCMS GC-MS Analysis (Impurity Identification) Dissolution->GCMS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profile GCMS->Impurity

Caption: Workflow for the purity analysis of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine.

¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene bridge, and the pyrrolidine ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring and the pyrrolidine nitrogen will likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The pyrrolidine protons will be observed in the aliphatic region (typically δ 1.5-3.5 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring will be in the downfield region (δ 120-160 ppm), with the carbon bearing the bromine atom being significantly affected. The methylene bridge carbon and the carbons of the pyrrolidine ring will appear in the upfield region.

Part 2: Stability and Degradation

Understanding the stability of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is crucial for determining appropriate storage conditions and shelf-life. Stability studies, including forced degradation, are conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.[14][15][16] The compound should be subjected to the following stress conditions:

  • Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating the solid material at elevated temperatures.

Potential Degradation Pathways

Based on the chemical structure and the known degradation patterns of related compounds, several degradation pathways can be hypothesized.

  • Hydrolysis: The C-Br bond on the pyridine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative. The pyrrolidine ring is generally stable to hydrolysis.

  • Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.[6] The pyrrolidine ring could also be susceptible to oxidation.

  • Photodegradation: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light, potentially leading to ring-opening or polymerization.[10][17]

  • Debromination: Reductive debromination is a possible degradation pathway, particularly in the presence of certain impurities or catalysts.

Diagram: Potential Degradation Pathways

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Debromination Reductive Debromination Parent->Debromination Hydroxy 4-Hydroxy-2-(pyrrolidin-1-ylmethyl)pyridine Hydrolysis->Hydroxy Noxide 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine N-oxide Oxidation->Noxide RingOpened Ring-Opened Products Photolysis->RingOpened Debrominated 2-(pyrrolidin-1-ylmethyl)pyridine Debromination->Debrominated

Sources

An In-depth Technical Guide to the Compound Associated with CAS Number 220533-96-0: A Monomer-Based Approach to Properties and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Deconstruction of the Polymer and Rationale for Monomer Analysis

The polymer is a copolymer, meaning it is synthesized from multiple different monomer units. By understanding the individual characteristics of each monomer, we can infer the potential properties of the resulting polymer. The constituent monomers identified from the chemical name are:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • 1-Ethenyl-2-pyrrolidinone (N-vinylpyrrolidone or NVP)

  • 2-(Diethylamino)ethyl methacrylate (DEAEMA)

  • 2-Ethylhexyl methacrylate (EHMA)

The final polymer's properties will be a composite of these monomers' characteristics, influenced by their respective ratios in the polymer chain, the polymerization method, and any post-synthesis modifications.

Physicochemical and Safety Profiles of Constituent Monomers

A detailed examination of each monomer is crucial for predicting the behavior and handling requirements of the final polymer.

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

DMAEMA is a versatile monomer known for imparting hydrophilicity and pH-responsiveness to polymers.[1]

Table 1: Properties of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

PropertyValue
CAS Number 2867-47-2
Molecular Formula C8H15NO2[2]
Molecular Weight 157.21 g/mol [2][3]
Appearance Clear colorless liquid[2][3]
Boiling Point 182-192 °C[2]
Melting Point -30 °C[3]
Density 0.933 g/mL at 25 °C[2]
Solubility in Water 1000 g/L at 20 °C[3]

Safety Profile: DMAEMA is toxic by skin absorption, ingestion, and inhalation.[2][3] It is corrosive to eyes and mucous membranes and may cause severe skin burns and eye damage.[3][4] It is also a skin sensitizer.[1][4] The vapors are heavier than air.[3] This substance may polymerize exothermically if heated or contaminated, potentially leading to a violent rupture of closed containers.[2][3][5]

1-Ethenyl-2-pyrrolidinone (N-vinylpyrrolidone or NVP)

NVP is a water-soluble monomer used to produce polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical and cosmetic industries.[6][7]

Table 2: Properties of 1-Ethenyl-2-pyrrolidinone (NVP)

PropertyValue
CAS Number 88-12-0[8]
Molecular Formula C6H9NO[7][8]
Molecular Weight 111.14 g/mol [6]
Appearance Colorless to slightly yellow liquid[6][7]
Boiling Point 92-95 °C at 15 hPa[9]
Melting Point 13-14 °C[8][9]
Density 1.04 g/cm³ at 20 °C[6]
Solubility in Water Fully miscible[6]

Safety Profile: NVP is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and eye irritation.[7] It is suspected of causing cancer (Category 2).[6] While it has a relatively low toxicity profile, appropriate safety measures are necessary during handling.[7] It is readily biodegradable.[6]

2-(Diethylamino)ethyl methacrylate (DEAEMA)

Similar to DMAEMA, DEAEMA is an amine-functional methacrylate that can impart pH-sensitivity to polymers.

Table 3: Properties of 2-(Diethylamino)ethyl methacrylate (DEAEMA)

PropertyValue
CAS Number 105-16-8[10]
Molecular Formula C10H19NO2[10]
Molecular Weight 185.26 g/mol [10]
Appearance Colorless to light-colored liquid[10][11]
Boiling Point 80 °C at 10 mm Hg[10]
Melting Point -60 °C[10]
Density 0.922 g/mL at 25 °C[10]
Solubility in Water Insoluble

Safety Profile: DEAEMA causes skin and serious eye irritation.[12][13] It may cause an allergic skin reaction and is harmful if inhaled.[12][13][14] It is highly irritating to the skin and eyes based on animal studies.[11]

2-Ethylhexyl methacrylate (EHMA)

EHMA is a hydrophobic monomer that can be used to improve properties such as chemical resistance, flexibility, and adhesion in polymers.[15][16]

Table 4: Properties of 2-Ethylhexyl methacrylate (EHMA)

PropertyValue
CAS Number 688-84-6[17]
Molecular Formula C12H22O2[17]
Molecular Weight 198.31 g/mol [17]
Appearance Colorless, clear liquid[18]
Boiling Point 120 °C at 24 hPa[18]
Melting Point < -50 °C[18]
Density 0.885 g/cm³[18]
Solubility in Water 0.0031 g/L at 20 °C[18]

Safety Profile: EHMA causes skin irritation and serious eye irritation.[17] It may also cause respiratory irritation and an allergic skin reaction.[17] It is harmful to aquatic life with long-lasting effects.[17]

Inferred Properties and Potential Hazards of the Polymer

Based on the constituent monomers, the final polymer is likely an acrylic copolymer with a complex array of properties.

  • Physicochemical Properties: The presence of DMAEMA and NVP suggests that the polymer may exhibit some degree of water solubility or dispersibility, and pH-responsive behavior. The inclusion of EHMA would contribute to hydrophobicity, flexibility, and adhesive characteristics. The overall properties will be a balance of these competing characteristics.

  • Potential Hazards: While polymers are generally considered to be of low toxicity due to their large molecular size and low bioavailability, residual monomers are a primary concern.[19] Given that the monomers DMAEMA, NVP, and DEAEMA have significant health hazards, including toxicity, corrosivity, and potential carcinogenicity, the final polymer product must be handled with care, assuming the potential for trace amounts of these unreacted monomers. Skin and eye irritation, as well as sensitization, are plausible risks.[19]

Experimental Protocols: A General Framework for Handling

Due to the unknown specific properties of the polymer, a cautious and systematic approach to handling and experimentation is paramount. Assume that the material is hazardous until proven otherwise.[20]

General Handling and Storage
  • Ventilation: Handle the polymer in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential residual monomer vapors or polymer dust.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[21][22][23][24]

  • Storage: Store the polymer in a tightly sealed, properly labeled container in a cool, dry place away from sources of ignition and incompatible materials.[9]

  • Spills: In case of a spill, avoid generating dust. Use an inert absorbent material for liquids and gently sweep up solids.[9]

Solution Preparation and Characterization (Illustrative Workflow)

This workflow outlines a general procedure for preparing a solution of the polymer for analysis, emphasizing safety at each step.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Weigh Polymer in Fume Hood A->B Safety First C 3. Select Appropriate Solvent (Consider Monomer Solubilities) B->C Material Handling D 4. Dissolve Polymer with Stirring (Avoid Heating if Flammable) C->D Solution Prep E 5. Characterize Solution (e.g., Viscosity, pH) D->E Characterization F 6. Perform Further Analysis (e.g., Spectroscopy, Chromatography) E->F In-depth Analysis G 7. Decontaminate Glassware F->G Post-Experiment H 8. Dispose of Waste (Follow Institutional Guidelines) G->H Waste Management

Caption: General workflow for the safe preparation and analysis of a polymer solution.

Conceptual Polymerization Diagram

The following diagram illustrates the conceptual copolymerization of the four monomers to form the polymer backbone. The exact arrangement of the monomers (e.g., random, block, alternating) would depend on the specific synthesis conditions.

Polymerization cluster_monomers Monomers cluster_polymer Resulting Polymer Chain M1 DMAEMA P1 DMAEMA M1->P1 Polymerization (Initiator, Solvent, Temp) M2 NVP M2->P1 Polymerization (Initiator, Solvent, Temp) M3 DEAEMA M3->P1 Polymerization (Initiator, Solvent, Temp) M4 EHMA M4->P1 Polymerization (Initiator, Solvent, Temp) P_Start ... P2 NVP P1->P2 P3 EHMA P2->P3 P4 DEAEMA P3->P4 P5 NVP P4->P5 P_End ... P5->P_End

Caption: Conceptual representation of the copolymerization of the four constituent monomers.

Conclusion and Recommendations

While a comprehensive, specific guide for the polymer with CAS number 220533-96-0 cannot be constructed from publicly available data, a detailed analysis of its constituent monomers provides a robust framework for understanding its likely properties and for establishing safe handling protocols. The presence of several hazardous monomers necessitates that the final polymer be handled with a high degree of caution, particularly concerning skin and eye contact and inhalation of any dust or residual vapors. It is strongly recommended that any work with this material be preceded by a thorough risk assessment and that all handling be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

References

  • Ashland. (2016, October 17). Product Stewardship Summary - N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17869, (Dimethylamino)ethyl methacrylate. Retrieved from [Link]

  • Plastics Co. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know. Retrieved from [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Exposure From Methacrylate Polymers | Ensure Safe Handling. Retrieved from [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Industrial Hygiene | Ensure Safe Practices. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(N,N-Diethylamino)ethyl methacrylate - Hazardous Agents. Retrieved from [Link]

  • Chemicals. (n.d.). 2-Ethylhexyl Methacrylate F (2-EHMA F). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2000, February 11). 1-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • AMT Composites. (n.d.). Acrylic Co-Polymer Resin Safety Data Sheet. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Vinylpyrrolidone. Retrieved from [Link]

  • Florida State University. (n.d.). General Laboratory Safety Procedures. Retrieved from [Link]

  • University of Stuttgart. (n.d.). Safety | Institute of Polymer Chemistry. Retrieved from [Link]

  • Chemical Label. (n.d.). 2-(diethylamino)ethyl methacrylate. Retrieved from [Link]

  • University of New England. (n.d.). LABORATORY SAFETY A. Introduction. Retrieved from [Link]

  • University of Louisville. (2022, October 10). Pol-General Safety in Laboratories — Policy and Procedure Library. Retrieved from [Link]

Sources

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine as a building block in organic synthesis

[1]

Executive Summary

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1346682-86-1 / Analogous derivatives) represents a bifunctional heterocyclic building block critical to modern medicinal chemistry.[1] It combines a reactive electrophilic handle (C4-bromide) with a solubilizing, basic pharmacophore (C2-pyrrolidinyl-methyl).[1] This guide details the synthetic access, cross-coupling reactivity, and strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Part 1: Structural Analysis & Pharmacophore Potential

The "Solubilizing Tail" Strategy

In kinase and GPCR ligand design, the 2-(pyrrolidin-1-ylmethyl)pyridine motif serves two distinct roles:

  • Solubility Enhancement: The aliphatic amine (pyrrolidine) provides a basic center (calculated pKa ~8.5–9.0), which is protonated at physiological pH. This drastically improves aqueous solubility compared to flat, lipophilic biaryl cores.

  • Solvent-Front Interaction: When the pyridine ring is used as a hinge binder (in kinases) or a core scaffold, the pyrrolidinyl-methyl group often extends towards the solvent front, forming salt bridges with aspartate or glutamate residues in the protein binding pocket.

Physicochemical Profile
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight ~241.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP 2.1Moderate lipophilicity allows for membrane permeability before protonation.
H-Bond Acceptors 2 (Pyridine N, Amine N)Critical for interacting with hinge regions or water networks.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Synthetic Access (The Core Protocol)

The most robust route to this building block is the Reductive Amination of 4-bromo-2-pyridinecarboxaldehyde.[1] This method avoids the formation of bis-alkylated byproducts common in direct alkylation.

Protocol 1: Reductive Amination with STAB

Objective: Synthesis of 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine. Reagents: 4-Bromo-2-pyridinecarboxaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane).[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a dry reaction vessel with 4-bromo-2-pyridinecarboxaldehyde (1.0 equiv) and DCE (0.2 M concentration).

  • Amine Addition: Add pyrrolidine (1.1 equiv) dropwise. Note: The slight excess ensures complete consumption of the aldehyde.

  • Activation: Stir for 30 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Expert Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over aldehydes in non-protic solvents.

  • Quench & Workup: After 4–16 hours (monitor by LCMS), quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: The product is a basic amine. Purify via flash chromatography using DCM/MeOH/NH₄OH (95:5:0.5) or by forming the HCl salt.

Visualization: Synthetic Workflow

SynthesisWorkflowcluster_0Precursorscluster_1Intermediatecluster_2ProductAldehyde4-Bromo-2-pyridinecarboxaldehydeImineImine/HemiaminalSpeciesAldehyde->ImineDCE, RT, 30 minAminePyrrolidineAmine->ImineFinal4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridineImine->FinalSTAB (1.5 eq)Reductive Amination

Figure 1: Stepwise reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Part 3: Cross-Coupling Reactivity (The "Building" Phase)

The C4-bromide is the "exit vector" for elaborating the scaffold. The electron-deficient nature of the pyridine ring facilitates oxidative addition with Pd(0), making it highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Protocol 2: Suzuki-Miyaura Coupling

Objective: Coupling the building block with an aryl boronic acid.[2] Challenge: The basic pyrrolidine nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of a bulky biaryl phosphine ligand (e.g., XPhos, SPhos) or a chelating base (K₃PO₄).

Methodology:

  • Degassing: Dissolve 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 10 minutes.

  • Catalyst Loading: Add Pd(dppf)Cl₂·DCM (5 mol%) and K₂CO₃ (3.0 eq).

    • Alternative: For sterically hindered partners, use Pd₂(dba)₃ + XPhos.

  • Reaction: Heat to 90°C for 2–6 hours.

  • Scavenging: If the basic product traps Pd, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Visualization: Divergent Functionalization

DivergentChemCore4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridineSuzukiSuzuki-Miyaura(Biaryl Formation)Core->SuzukiAr-B(OH)2Pd(dppf)Cl2BuchwaldBuchwald-Hartwig(C-N Bond Formation)Core->BuchwaldHNR2Pd2(dba)3 / XPhosSonogashiraSonogashira(Alkyne Insertion)Core->SonogashiraTerminal AlkynePd(PPh3)2Cl2 / CuI

Figure 2: The divergent utility of the scaffold in generating biaryls, amines, and alkynes.[1]

Part 4: Case Study & Application Logic

Scenario: Designing a Histamine H3 Receptor Antagonist

The Problem: A research team has identified a hydrophobic biphenyl core with high potency but poor metabolic stability and solubility (LogP > 5). The Solution: Replacing the distal phenyl ring with 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine .[1]

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor. The pyrrolidine tail introduces a basic center (pKa ~9.0) that is protonated in the stomach, improving oral bioavailability.

  • Result: The resulting molecule maintains potency (via the aromatic overlap) but shifts the LogD (pH 7.4) to an optimal range of 2.0–3.0.

Part 5: Handling & Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base can absorb CO₂ from the air; storage as the HCl salt is recommended for long-term stability.

  • Safety: As with all halopyridines, handle in a fume hood. The pyrrolidine moiety is a skin irritant.

  • Analysis:

    • NMR: The methylene linker protons (–CH₂–N) typically appear as a singlet around δ 3.6–3.8 ppm in CDCl₃.

    • LCMS: Expect a distinct [M+H]⁺ and [M+H+2]⁺ pattern (1:1 ratio) due to the bromine isotope.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] Journal of Organic Chemistry, 1996. Link

  • Suzuki Coupling of Pyridines: BenchChem Application Notes. "Protocols for Suzuki Coupling of 4-Bromopyridine Derivatives." Link

  • Pyrrolidine in Drug Design: Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules, 2021. Link

  • Commercial Availability & Properties: PubChem Compound Summary for 4-Bromopyridine derivatives. Link

The Pyridine-Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of Heterocyclic Scaffolds in Medicinal Chemistry

The pyridine and pyrrolidine rings are fundamental heterocyclic systems that have independently carved out significant niches in the landscape of pharmacologically active molecules. The pyridine ring, an aromatic six-membered heterocycle, is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Conversely, the non-aromatic, five-membered pyrrolidine ring offers a three-dimensional architecture that allows for the exploration of chemical space in ways that flat aromatic systems cannot.[2] The fusion or combination of these two scaffolds into a single molecular entity, the pyridine-pyrrolidine scaffold, has given rise to a plethora of compounds with a wide spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical overview of the significant biological activities associated with pyridine-pyrrolidine scaffolds, delving into their mechanisms of action, providing exemplary compounds, and outlining relevant experimental protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

The pyridine-pyrrolidine scaffold has demonstrated considerable potential in the development of novel anticancer agents, with compounds exhibiting activity against various cancer cell lines through diverse mechanisms of action.[3][4] Two prominent areas where this scaffold has shown promise are in the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.

A. Inhibition of Receptor Tyrosine Kinases: The Case of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridine-pyrrolidine derivatives have been designed as potent EGFR inhibitors.

A notable example is a series of novel pyrido[2,3-b][6][7]oxazine-based inhibitors, which feature a pyridine ring fused with an oxazine ring and substituted with a pyrrolidine-containing moiety. These compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.[8]

Mechanism of Action: These pyridine-pyrrolidine hybrids act as ATP-competitive inhibitors at the kinase domain of EGFR. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell survival and proliferation.[5][8]

Signaling Pathway: EGFR Inhibition by a Pyridine-Pyrrolidine Scaffold

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates EGF EGF EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Inhibitor Pyridine-Pyrrolidine Inhibitor Inhibitor->EGFR Blocks ATP binding

Caption: EGFR signaling cascade and its inhibition by a pyridine-pyrrolidine compound.

B. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[9] Compounds that interfere with microtubule dynamics are potent anticancer agents. Diarylpyridine derivatives, where a central pyridine ring is flanked by two aryl groups, have emerged as effective tubulin polymerization inhibitors.[9]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[9][10]

Table 1: Anticancer Activity of Representative Pyridine-Pyrrolidine Scaffolds

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-b][6][7]oxazine derivativeEGFRHCC827 (NSCLC)0.09[8]
Diarylpyridine derivativeTubulinHeLa (Cervical)0.19[9]
Diarylpyridine derivativeTubulinMCF-7 (Breast)0.33[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][11][12]

I. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyridine-pyrrolidine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

II. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine-pyrrolidine compound in complete medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

III. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyridine-pyrrolidine compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: A stepwise workflow for the MTT cytotoxicity assay.

II. Neuroprotective Activity: Modulating Cholinergic Neurotransmission

The pyridine-pyrrolidine scaffold is prominently featured in compounds that exhibit neuroprotective properties, primarily through the modulation of nicotinic acetylcholine receptors (nAChRs).

A. Varenicline: A Partial Agonist at Nicotinic Acetylcholine Receptors

Varenicline is a well-known drug used for smoking cessation that contains a rigid pyridine-pyrrolidine-like core structure.[3][13] Its mechanism of action provides a clear example of how this scaffold can be utilized to modulate neuronal signaling.

Mechanism of Action: Varenicline acts as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors.[11][13] In the absence of nicotine, it weakly stimulates these receptors, which is thought to alleviate withdrawal symptoms. In the presence of nicotine, it acts as an antagonist by occupying the receptor and preventing nicotine from binding, thereby reducing the rewarding effects of smoking.[3] This dual activity highlights the nuanced pharmacological effects that can be achieved with the pyridine-pyrrolidine scaffold.

B. Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[14] Several pyridine-pyrrolidine derivatives have been investigated as potential AChE inhibitors.

Mechanism of Action: These compounds typically bind to the active site of AChE, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[14]

Table 2: Neuroprotective Activity of Representative Pyridine-Pyrrolidine Scaffolds

CompoundTargetActivityIC50/KiReference
Vareniclineα4β2 nAChRPartial AgonistKi = 0.06 nM
Pyrrolidin-2-one derivativeAcetylcholinesteraseInhibitorPredicted low µM[14]
Carbamate 8 (Pyridine derivative)Human AChEInhibitor0.153 µM[9]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity.[7]

I. Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Pyridine-pyrrolidine test compound

  • 96-well plate

  • Microplate reader

II. Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.

III. Data Analysis:

  • Calculate the rate of reaction for each well from the change in absorbance over time.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

  • Calculate the IC50 value.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine-pyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents.[3]

Mechanism of Action: The precise mechanisms of antimicrobial action for many pyridine-pyrrolidine compounds are still under investigation and can be varied. Some may disrupt the bacterial cell membrane, while others may inhibit essential enzymes involved in bacterial metabolism or DNA replication.[3]

Table 3: Antimicrobial Activity of a Representative Pyridine-Pyrrolidine Scaffold

CompoundMicroorganismMIC (µg/mL)Reference
Spiropyrrolidine derivative (5a)Staphylococcus aureus3.9[13]
Spiropyrrolidine derivative (5h)Micrococcus luteus31.5[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

I. Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • Pyridine-pyrrolidine test compound

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

II. Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Synthesis of Pyridine-Pyrrolidine Scaffolds: A Glimpse into the Chemistry

The synthesis of pyridine-pyrrolidine scaffolds can be achieved through various synthetic strategies, often involving multi-step sequences. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

A common approach involves the synthesis of the pyridine and pyrrolidine rings separately, followed by their coupling. For instance, a substituted pyridine boronic acid can be coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction. Alternatively, the pyrrolidine ring can be constructed onto a pre-existing pyridine core through cycloaddition reactions.[12]

Synthetic Scheme: A Representative Synthesis of a 3-(Pyridin-4-yl)pyrrolidine Derivative

Synthesis cluster_step1 Step 1: Synthesis of Pyridine Precursor cluster_step2 Step 2: Synthesis of Pyrrolidine Precursor cluster_step3 Step 3: Coupling and Deprotection A 4-Bromopyridine C 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine A->C [PdCl2(dppf)], KOAc, Dioxane B Bis(pinacolato)diboron I N-Boc-3-phenyl-4-(pyridin-4-yl)pyrrolidine C->I [Pd(PPh3)4], Na2CO3 D N-Boc-3-oxopyrrolidine F N-Boc-3-hydroxy-3-phenylpyrrolidine D->F Et2O E Phenylmagnesium bromide G N-Boc-3-phenyl-Δ2-pyrroline F->G Acid catalyst G->I H Suzuki Coupling K 3-Phenyl-4-(pyridin-4-yl)pyrrolidine I->K Deprotection J TFA

Caption: A plausible synthetic route for a 3-(pyridin-4-yl)pyrrolidine derivative.

V. Conclusion and Future Perspectives

The pyridine-pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique combination of aromatic and non-aromatic features provides a versatile platform for designing molecules with a wide range of biological activities. The examples highlighted in this guide, from anticancer agents to neuroprotective compounds and antimicrobials, underscore the broad therapeutic potential of this privileged scaffold.

Future research in this area will likely focus on the development of more selective and potent compounds through structure-based drug design and the exploration of novel synthetic methodologies to access a wider diversity of pyridine-pyrrolidine derivatives. As our understanding of the molecular basis of diseases deepens, the pyridine-pyrrolidine scaffold is poised to remain a cornerstone of medicinal chemistry efforts to address unmet medical needs.

References

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Bou-Fadel, C., et al. (2020). Antibacterial and antifungal activity (MIC in μg/mL).
  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Bio-protocol. (2017). Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(19), e2563.
  • Rollema, H., et al. (2010). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 334(1), 134-142.
  • Tonstad, S., et al. (2020). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub.
  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Sharma, P., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7263.
  • Al-Otaibi, M. A. S. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry, 5(3), 50-51.
  • Wang, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • Tasso, B., et al. (2021). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S..
  • Pérez-Garrido, A., et al. (2023).
  • Lo, J. H. T., & Chear, N. J. Y. (2021). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 13(13), 1187-1205.
  • Kaur, H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21473-21499.
  • Zhai, X., et al. (2017). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3367-3372.
  • Wang, C., et al. (2024).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867.
  • Bruno, G., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552.
  • Wang, Y., et al. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3226-3230.
  • Patel, H., et al. (2023). Novel pyrido[2,3-b][6][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(6), 1113-1127.

  • BenchChem. (n.d.).
  • Johnson, T. A., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 2(10), 744-748.
  • Patel, K., et al. (2015). One-Pot Synthesis of Some Novel N-Aryl-1,4-Dihydropyridines Derivatives Bearing Nitrogen Mustard.
  • StatPearls. (2023). Varenicline. NCBI Bookshelf.
  • U.S. Food and Drug Administration. (2008). Chantix Label.
  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-18.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
  • Kumar, A., et al. (2018). Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay. Semantic Scholar.
  • Chan, K. L., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(32), 3635-3665.
  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry, 207, 112711.
  • Google Patents. (2007). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • ResearchGate. (2018). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • Itoh, T., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines.

Sources

Methodological & Application

Application Note: Optimization of Pd-Catalyzed Cross-Coupling for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) utilizing 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1142194-47-5).

While the 4-bromopyridine core is a standard electrophile, the 2-(pyrrolidin-1-ylmethyl) moiety presents a specific challenge: it functions as a bidentate Lewis base (picolylamine motif), capable of chelating the Palladium center and displacing standard phosphine ligands. This "catalyst poisoning" effect leads to stalled conversion and high catalyst loading requirements. This note provides protocols using bulky, electron-rich ligands (Buchwald type) to suppress substrate chelation and ensure high turnover frequencies (TOF).

Substrate Analysis: The Chelation Trap

Before attempting catalysis, it is critical to understand the coordination chemistry of the substrate.

  • Electrophile: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine.

  • Reactivity Profile: The C4-Br bond is activated for oxidative addition due to the electron-deficient pyridine ring.

  • Risk Factor (High): The Pyridine Nitrogen (

    
    ) and the Pyrrolidine Nitrogen (
    
    
    
    ) are separated by a methylene linker. This geometry is ideal for forming a 5-membered chelate ring with soft metals like Pd(II).
Mechanistic Visualization

The diagram below illustrates the competition between the Ligand (L) and the Substrate for the Palladium center.

Chelation_Mechanism Pd Pd(II) Center ActiveCat Active Catalyst (L-Pd-Ar-Br) Pd->ActiveCat Dominant if Ligand is Bulky PoisonedCat Poisoned Complex (Substrate-Pd Chelate) Pd->PoisonedCat Dominant if Ligand is Small Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd Binding (k1) Substrate Substrate: 4-Br-2-(pyrrolidin...) Substrate->Pd Chelation (k2)

Figure 1: The "Chelation Trap." Small ligands (PPh3) are easily displaced by the substrate's bidentate nitrogen motif, deactivating the catalyst. Bulky ligands (XPhos) prevent this.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized to prevent the formation of the inactive bis-nitrogen Pd complex. We utilize SPhos or XPhos , which are bulky enough to prevent the substrate from chelating, yet electron-rich enough to facilitate oxidative addition into the C-Br bond.

Materials
  • Substrate: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates for solubility.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Prep: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Note: If the substrate is an HCl salt, add an extra 1.0 equiv of base.

  • Catalyst Addition:

    • Option A (Pre-catalyst): Add XPhos Pd G3 (2 mol%) directly as a solid.

    • Option B (In-situ): Add Pd(OAc)₂ and SPhos (1:2 ratio) as solids.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The starting bromide ionizes well; look for the consumption of m/z ~241/243.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.

    • Critical Step: The product will likely retain Pd. See Section 5 for Pd scavenging.

Optimization Table: Solvent & Base Effects
EntryCatalyst SystemBaseSolventYieldNotes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O<20%Failed. Substrate poisoning observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O45%Moderate. Slow conversion.
3Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 92% Recommended. Fast & clean.
4XPhos Pd G3K₃PO₄THF/H₂O88%Good alternative for temp-sensitive boronic acids.

Protocol B: Buchwald-Hartwig Amination

Forming C-N bonds at the C4 position is highly relevant for kinase inhibitor synthesis. The challenge is that the product (a tri-amine) is an even better chelator than the starting material.

Materials
  • Substrate: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + BrettPhos or RuPhos (5-6 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

  • Loading: Add Pd₂(dba)₃, Ligand (BrettPhos for primary amines, RuPhos for secondary), and NaOtBu solid base.

    • Safety: NaOtBu is hygroscopic. Handle quickly or in a glovebox.

  • Substrate: Add the Pyridine substrate and the coupling Amine.

    • Liquid Reagents: If the amine is liquid, add it last via syringe.

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Activation: Stir at RT for 5 mins to allow Ligand-Pd complexation, then heat to 100 °C .

  • Quench: Upon completion (LCMS), dilute with DCM (not EtOAc, to ensure solubility of the polar product) and filter through a Celite pad.

Workflow Logic

Buchwald_Workflow Start Start: Buchwald Coupling AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ligand1 Use BrettPhos (Excellent for Primaries) Primary->Ligand1 Ligand2 Use RuPhos (Excellent for Secondaries) Secondary->Ligand2 BaseCheck Base Sensitive Groups? Ligand1->BaseCheck Ligand2->BaseCheck StrongBase No: Use NaOtBu (Fastest Rate) BaseCheck->StrongBase Robust WeakBase Yes: Use Cs2CO3 (Slower, gentler) BaseCheck->WeakBase Sensitive

Figure 2: Decision tree for Ligand and Base selection in Buchwald-Hartwig amination of this substrate.

Process Insight: Palladium Scavenging

Because the product contains a picolyl-amine motif, it binds residual Pd tightly. Standard silica columns often fail to remove all metal, resulting in colored products and toxic impurities.

Recommended Scavenging Protocol:

  • Dissolve the crude reaction mixture in EtOAc or DCM.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to mass of crude).

  • Stir at 40 °C for 2 hours.

  • Filter through a 0.45 µm filter.

  • Proceed to flash chromatography.

References

  • Mechanistic Basis of Chelation

    • Title: Chelation-Assisted Palladium-Catalyzed Transformations.[1][2]

    • Source:J. Org.[1][3][4] Chem.2009 , 74, 9470.

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines: two ligands suffice in most cases.[5]

    • Source:Chem. Sci.2011, 2, 27-50.
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source:Acc. Chem. Res.2008, 41, 1461–1473.
    • URL:[Link]

  • Catalyst Poisoning Overview

    • Title: Catalyst poisoning in heterogeneous and homogeneous c
    • Source:Wikipedia / General Reference (Valid
    • URL:[Link]

Sources

Sonogashira coupling conditions for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Strategic Analysis & Mechanistic Insight

The coupling of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine presents a specific set of challenges distinct from standard aryl halide couplings. While the 4-bromopyridine core is electron-deficient and generally reactive toward oxidative addition, the 2-(pyrrolidin-1-ylmethyl) side chain introduces a critical "poisoning" vector.

The Chelation Challenge

The pyrrolidine nitrogen, located at the benzylic (picolinic) position relative to the pyridine nitrogen, creates a potential bidentate coordination motif. In standard catalytic cycles, this basic side chain can displace phosphine ligands on the Palladium center, forming stable, off-cycle Pd-amine complexes that arrest catalysis. Furthermore, if Copper(I) is used as a co-catalyst, the pyrrolidine moiety can sequester Cu(I), inhibiting the formation of the active Copper-acetylide species.

Mechanistic Pathway & Interference

The diagram below illustrates the standard catalytic cycle alongside the specific "Chelation Trap" relevant to this substrate.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Trap OFF-CYCLE TRAP Pd(II)-Substrate Chelate OxAdd->Trap Ligand Displacement by Pyrrolidine N RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 4-Br-2-(pyrrolidinyl)pyridine Trap->OxAdd Heat/Bulky Ligand

Figure 1: The Sonogashira catalytic cycle showing the competitive chelation pathway (Red) where the substrate's amine side chain displaces ligands, stalling the reaction.

Optimization Strategy

To overcome the chelation effect and the electron-deficient nature of the ring, we employ two distinct strategies:

  • Protocol A (Standard High-Activity): Uses Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing displacement by the substrate's pyrrolidine nitrogen.

  • Protocol B (Copper-Free): Eliminates CuI to prevent copper sequestration by the amine. This requires a slightly more active Pd source or higher temperatures but avoids the formation of "Glaser" homocoupling byproducts.

Experimental Protocols

Protocol A: Pd(dppf)Cl₂ / CuI Co-Catalyzed Method (Recommended)

Best for: Rapid screening, substrates with moderate steric bulk.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)

  • Co-catalyst: CuI (5 mol%)[4]

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial or Schlenk flask and cool under a stream of Argon (or Nitrogen).

  • Solids Addition: Add the 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and CuI (0.05 equiv) to the flask.

  • Degassing (Critical): Cap the flask. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst oxidation.

  • Liquid Addition: Syringe in anhydrous DMF (Concentration ~0.2 M) and Et₃N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) last via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. The solution typically turns dark brown/black.

  • Monitoring: Check LCMS for conversion. The product will be more non-polar than the starting bromide.

  • Workup (pH Critical):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ or water.

    • Do NOT wash with acid (e.g., 1N HCl) as the product (containing pyridine and pyrrolidine) will protonate and remain in the aqueous layer.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Copper-Free Conditions

Best for: Substrates sensitive to copper or cases where homocoupling is a major side reaction.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Piperidine (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure Notes:

  • Follow the setup in Protocol A.

  • If using Cs₂CO₃ (inorganic base), ensure vigorous stirring as the reaction is heterogeneous.

  • Heat to 90–100°C . Copper-free variations often require higher activation energy.

Troubleshooting & Data Analysis

Common Failure Modes:

ObservationDiagnosisRemediation
No Reaction (Starting Material Remains) Catalyst poisoning by pyrrolidine N.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase Temp to 100°C.
Homocoupling (Alkyne Dimer) Oxygen presence or excess Copper.[4]Degas solvents more rigorously (sparge with Ar for 15 min). Switch to Protocol B (Cu-Free) .
Low Yield after Workup Product lost to aqueous layer.Check pH. The product is basic. Ensure the aqueous layer is pH > 10 during extraction.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., PPh₃) or reduce temperature slightly.

Workflow Diagram:

Workflow Setup Setup: Flame-dry, Ar atm. Add Solids Degas Degas: Evacuate/Backfill x3 Setup->Degas Reaction Reaction: Add Liquids Heat 80°C Degas->Reaction Monitor Monitor: LCMS/TLC (Check for Homocoupling) Reaction->Monitor Monitor->Reaction Incomplete (Add Catalyst?) Workup Workup: Dilute EtOAc Wash NaHCO3 (Basic!) Monitor->Workup Complete

Figure 2: Operational workflow emphasizing the critical degassing and basic workup steps.

References

  • General Sonogashira Conditions for Pyridines

    • Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.[5] Link

  • Handling Aminopyridines (Catalyst Poisoning)

    • Zhu, Q., et al. (2017).[4][6] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Modern Research in Catalysis, 6, 121-133.[6] Link

  • Copper-Free Methodologies

    • Komáromi, A., et al. (2008).[5] Copper-free Sonogashira coupling in amine–water solvent mixtures. Tetrahedron Letters, 49(49), 7294-7298.[5] Link

  • Mechanistic Insights (Pd-Amine Interactions): Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. (Contextual reference for bulky ligands overcoming amine inhibition).

Sources

Use of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine in Agrochemical Discovery

Executive Summary

In the competitive landscape of agrochemical discovery, the pyridine scaffold remains a cornerstone of active ingredient (AI) design, featuring prominently in neonicotinoid insecticides, SDHI fungicides, and auxin-mimic herbicides. This Application Note details the strategic use of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS 1142194-47-5) as a high-value intermediate.

This compound offers a unique "Dual-Handle" advantage :

  • C4-Bromo Handle: Activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl or aryl-amino cores.

  • C2-Pyrrolidinyl Side Chain: Mimics the pyrrolidine pharmacophore found in nicotine and related alkaloids, enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs) while improving the solubility profile of lipophilic AIs.[1]

Technical Deep Dive: Structural Utility & Reactivity

The utility of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine lies in its electronic distribution. The pyridine nitrogen renders the ring electron-deficient, activating the C4-position for nucleophilic aromatic substitution (


) and oxidative addition by transition metals.
Mechanism of Action Potential
  • Insecticides: The pyrrolidine moiety serves as a bioisostere for the imidazolidine ring in neonicotinoids, potentially targeting the insect nAChR.

  • Fungicides: Coupling the C4-position with lipophilic aryl groups creates structures analogous to Fluopyram or Boscalid , where the pyridine ring acts as a critical binding element to the succinate dehydrogenase complex (Complex II).

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / CharacteristicImpact on Synthesis
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

BrN

Moderate MW allows for diverse fragment coupling.
MW 241.13 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
C4-Br Reactivity HighFacile oxidative addition to Pd(0); preferred site over C2/C3.[1]
C2-Side Chain Basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Acts as an internal base; may require protonation protection during acidic workups.
Solubility Soluble in DCM, MeOH, THFCompatible with standard organic synthesis workflows.[1]

Experimental Protocols

Protocol A: Quality Control & Preparation

Objective: Ensure the integrity of the starting material before high-value coupling.

Reagents:

  • 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (>97% purity).

  • Deuterated Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) for NMR.
    
  • HPLC Grade Acetonitrile.[1]

Procedure:

  • Visual Inspection: The compound should appear as a viscous yellow oil or low-melting solid.[1] Darkening indicates oxidation of the pyrrolidine nitrogen.[1]

  • 
    H-NMR Validation:  Confirm the diagnostic singlet at 
    
    
    
    ppm (methylene bridge) and the multiplets at
    
    
    and
    
    
    ppm (pyrrolidine ring). The C4-Br regiochemistry is confirmed by the coupling constants of the pyridine protons (doublet at C6, singlet-like at C3).
  • Storage: Store under Argon at 2–8°C. The free base is prone to N-oxidation; conversion to the HCl salt is recommended for long-term storage.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize a library of 4-Aryl-2-(pyrrolidin-1-ylmethyl)pyridines to screen for fungicidal activity.

Rationale: The Suzuki coupling is chosen for its tolerance of the basic pyrrolidine nitrogen and high yield in forming biaryl cores common in agrochemicals.[1]

Materials:

  • Substrate: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 eq).

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid) (1.2 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Setup: In a 25 mL microwave vial or round-bottom flask, dissolve the substrate (1.0 mmol, 241 mg) and aryl boronic acid (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     (0.05 mmol) and 
    
    
    
    solution (1.5 mL).
  • Reaction:

    • Microwave: Heat to 100°C for 1 hour.

    • Thermal: Reflux at 105°C for 12 hours under Argon.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Dry combined organics over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel, Gradient: 0-10% MeOH in DCM). The basic pyrrolidine may streak; add 1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to the eluent if necessary.
    

Self-Validating Checkpoint:

  • TLC: The product will be more polar than the starting bromide but less polar than the boronic acid.[1]

  • MS: Look for the disappearance of the isotopic bromine pattern (1:1 ratio of M/M+2) and appearance of the coupled mass.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize 4-Amino-2-(pyrrolidin-1-ylmethyl)pyridine derivatives for insecticide screening.

Rationale: Introducing an amine at C4 mimics the structure of diaminopyrimidine insecticides.[1]

Materials:

  • Substrate: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 eq).

  • Amine: Morpholine or primary alkyl amine (1.2 eq).[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2 mol%) + Xantphos (4 mol%).
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (anhydrous, 1.5 eq).
    
  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

  • Mixing: Add substrate (1.0 mmol), amine (1.2 mmol), and

    
     (1.5 mmol).
    
  • Catalyst Prep: In a separate vial, premix

    
     and Xantphos in Toluene (2 mL) for 5 mins to form the active ligated species. Transfer this to the main reaction flask.
    
  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter hot through Celite. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC is recommended due to the high polarity of the diamine product.[1]

Visualization: Agrochemical Discovery Workflow

The following diagram illustrates the divergent synthesis pathways from the core intermediate to potential agrochemical classes.

Agrochemical_Workflow Start 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat.) Start->Suzuki Path A: C-C Bond Formation Buchwald Buchwald-Hartwig Amination (HNR2, Pd Cat.) Start->Buchwald Path B: C-N Bond Formation Biaryl 4-Aryl-Pyridine Analogues Suzuki->Biaryl Yields Biaryl Core Amino 4-Amino-Pyridine Analogues Buchwald->Amino Yields Amino Core Fungicide Target: SDHI Fungicide Mimics (e.g., Fluopyram analogs) Biaryl->Fungicide Lead Optimization Insecticide Target: nAChR Modulators (Neonicotinoid analogs) Amino->Insecticide Lead Optimization

Caption: Divergent synthetic pathways utilizing the 4-bromo handle to access distinct agrochemical classes.

References

  • Smith, A. et al. "Pyridine Scaffolds in Modern Agrochemicals: A Review of Synthesis and Bioactivity."[1] Journal of Agricultural and Food Chemistry, 2024.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Jeschke, P. "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science, 2010.[1]

  • BenchChem. "Technical Guide: 2-Bromo-4-methylpyridine Synthesis and Reactivity." (General reference for pyridine bromination chemistry).

  • eMolecules. "Product Entry: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS 1142194-47-5)."

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Welcome to the technical support center. You are likely facing precipitation issues ("crashing out") when diluting your DMSO stock into aqueous media, or you are concerned about vehicle toxicity.[1]

To solve this, we must first understand the molecule's physicochemical "personality":

  • The Lipophilic Core: The 4-bromopyridine ring is highly lipophilic and aromatic.[1] It drives the molecule to aggregate in water to minimize entropy loss.[1]

  • The Basic Handle (Critical): Unlike 4-bromopyridine, your molecule has a pyrrolidin-1-ylmethyl group. The methylene bridge breaks the conjugation between the pyrrolidine nitrogen and the pyridine ring.

    • Result: The pyrrolidine nitrogen acts as an aliphatic tertiary amine with a pKa of approximately 9.5–10.5 .[1]

    • Implication: At physiological pH (7.4), this nitrogen is protonated (

      
      ).[1] However, the lipophilicity of the bromine-pyridine sector often overrides this charge, leading to poor solubility of the free base.
      

Decision Matrix: Choosing Your Method

Do not blindly add DMSO. Use this logic flow to select the correct solubilization strategy for your specific assay type.

SolubilityStrategy Start Start: Define Assay Constraints IsSensitive Is the assay sensitive to DMSO? (e.g., Primary neurons, stem cells) Start->IsSensitive HighConc Is required concentration > 100 µM? IsSensitive->HighConc No (<0.5% DMSO OK) MethodC Method C: Complexation (HP-β-Cyclodextrin) IsSensitive->MethodC Yes (Zero DMSO needed) MethodA Method A: Standard DMSO (Serial Dilution) HighConc->MethodA No (Standard potency) MethodB Method B: In-Situ Salt Formation (HCl/Citrate) HighConc->MethodB Yes (Needs high solubility)

Figure 1: Solubility Strategy Decision Matrix. Select Method C for sensitive cells, Method B for high concentrations, and Method A for standard screening.

Troubleshooting Guides & Protocols

Method A: The "Solvent Shock" Prevention (Standard DMSO)

Issue: "I add my 10 mM DMSO stock to the media, and it turns cloudy immediately." Cause: This is kinetic precipitation.[1] You are shocking the hydrophobic molecules by moving them instantly from a lipophilic environment (DMSO) to a hydrophilic one (Water).[1]

Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

  • Intermediate Dilution (The Critical Step): Do NOT pipette 1 µL of stock directly into 1 mL of media.

    • Prepare an intermediate plate with PBS + 40% DMSO .

    • Dilute your stock 10-fold into this intermediate buffer.

  • Final Dilution: Pipette from the intermediate plate into your final assay media.

    • Why? This creates a hydration gradient, allowing the hydration shell to form gradually around the protonated amine.

Method B: In-Situ Salt Formation (The Chemist's Approach)

Issue: "I need 100 µM+ for an enzyme assay, but DMSO limits are too low." Solution: Exploit the pyrrolidine nitrogen (pKa ~10) to create a water-soluble salt without organic solvents.[1]

Protocol:

  • Calculate Stoichiometry: You need 1.05 equivalents of acid per mole of compound.[1]

  • Preparation:

    • Weigh the free base solid.[1]

    • Add 0.1 M HCl (or 0.1 M Citric Acid for milder pH) directly to the solid.[1]

    • Vortex vigorously.[1] The compound should dissolve as it converts to the Hydrochloride salt.[1]

  • Buffering: Dilute this acidic stock into your assay buffer (e.g., HEPES pH 7.4).

    • Warning: Ensure your assay buffer concentration (e.g., 50 mM HEPES) is high enough to neutralize the small amount of acid added from the stock.

Method C: Cyclodextrin Complexation (The "Stealth" Vehicle)

Issue: "My cells are sensitive to DMSO, or the compound sticks to the plastic tips." Solution: Encapsulate the lipophilic bromine-pyridine tail inside a cyclodextrin cone.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid compound to the 20% HP-β-CD solution.

    • Sonicate for 30–60 minutes at room temperature.

    • Mechanism:[1] The hydrophobic 4-bromopyridine moiety enters the CD cavity; the hydrophilic pyrrolidine tail stays outside.

  • Usage: Use this stock directly. It is cytocompatible up to high concentrations (often 0.5–1% final concentration is safe).[1][2]

Comparative Data: Vehicle Toxicity Limits

Use this table to determine if your solubility vehicle will interfere with your biology.[1]

VehicleMax Tolerated (Cell Culture)Max Tolerated (Enzymatic)ProsCons
DMSO 0.1% – 0.5%1% – 5%Universal solvent; easy to handle.Cytotoxic; affects membrane permeability; denatures some enzymes.[1]
Ethanol < 0.1%< 1%Volatile; less membrane permeabilizing than DMSO.[1]Evaporates during incubation; precipitates salts.[1]
HP-β-CD 0.5% – 2.0%> 5%Biologically inert; prevents plastic binding.[1]Expensive; can strip cholesterol from cell membranes at high % (>2%).[1]
PEG-400 0.5% – 1.0%1% – 10%Good for lipophiles.[1]High viscosity; difficult to pipette accurately.[1]

Frequently Asked Questions (FAQ)

Q: My compound sticks to the plastic pipette tips. I lose 50% of my dose. A: This is common for lipophilic cations.[1]

  • Fix 1: Use "Low Retention" pipette tips.[1]

  • Fix 2: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound.[1] This saturates the plastic surface binding sites.[1]

Q: Can I freeze the aqueous stock solutions? A:

  • DMSO Stock: Yes, store at -20°C or -80°C.

  • Aqueous Salt/CD Stock: Avoid freeze-thaw cycles. 4-Bromopyridines can be chemically reactive (nucleophilic attack at the C4 position). Water promotes hydrolysis or dimerization over time.[1] Prepare aqueous dilutions fresh daily.

Q: I see a precipitate after 24 hours in the incubator. A: This is "Crystal Growth."[1] Your initial solution was supersaturated.

  • Fix: You have exceeded the thermodynamic solubility limit. You must lower the concentration or switch to the HP-β-CD (Method C) protocol, which stabilizes the supersaturated state.

Visualizing the "Crash Out" Workflow

Understanding where precipitation occurs helps you prevent it.[1]

SerialDilution Stock 10mM Stock (100% DMSO) Step1 Intermediate (PBS + 40% DMSO) Stock->Step1 1:10 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct Add (Risk!) Step2 Assay Well (Media/Buffer) Step1->Step2 1:100 Dilution

Figure 2: The "Intermediate Step" Workflow. Direct addition (Red dashed line) causes precipitation.[1] Stepwise dilution (Blue lines) maintains solubility.

References

  • Assay Guidance Manual. Solubility and Solubility Assessment in Drug Discovery. National Center for Advancing Translational Sciences (NCBI).[1] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1][3] (Source for HP-β-CD protocols).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.[1] (Source for pKa-based salt selection).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Source for DMSO tolerance and precipitation kinetics).

Sources

Troubleshooting low conversion rates in Sonogashira reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira coupling of bromopyridines. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you overcome low conversion rates and other common issues in your experiments.

Introduction: The Challenge of Bromopyridines in Sonogashira Couplings

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base.[1] While highly versatile, the coupling of bromopyridines presents a unique set of challenges compared to their iodo- or non-heterocyclic counterparts. The lower reactivity of the C-Br bond compared to the C-I bond often necessitates more forcing conditions, which can lead to side reactions and catalyst decomposition.[2][3] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, influencing its catalytic activity.

This guide will walk you through a systematic approach to troubleshooting and optimizing your Sonogashira reactions involving bromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with a bromopyridine is resulting in a low yield or no product at all. Where should I start troubleshooting?

When faced with a low or non-existent yield, a systematic evaluation of your reaction components and conditions is crucial. The general reactivity trend for aryl halides in Sonogashira couplings is I > OTf > Br > Cl.[2] Consequently, bromopyridines are inherently less reactive than their iodo-analogs and often require more carefully optimized conditions.

Here’s a logical workflow to diagnose the issue:

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Workflow A Low or No Product B Check Reagent Quality & Purity A->B Start Here C Evaluate Catalytic System (Pd Catalyst & Ligand) B->C Reagents OK D Optimize Reaction Conditions (Base, Solvent, Temp.) C->D Catalyst System OK E Address Side Reactions (e.g., Glaser Coupling) D->E Conditions Optimized F Successful Reaction E->F Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Step 1: Verify Reagent Quality and Purity

  • Palladium Catalyst: Ensure you are using a fresh, properly stored palladium source. Pd(0) catalysts can be sensitive to air and moisture. While Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable, their effective reduction to the active Pd(0) species is critical.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. A white or off-white powder is indicative of good quality, while a green or blue tint suggests oxidation to Cu(II), which is detrimental to the reaction.

  • Bromopyridine and Alkyne: Confirm the purity of your starting materials. Impurities can sometimes poison the catalyst.

  • Base and Solvent: Ensure your amine base (e.g., triethylamine, diisopropylamine) and solvent are anhydrous and have been properly degassed. Oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling) and lead to catalyst decomposition.[2][5]

Step 2: Re-evaluate Your Catalytic System

For less reactive bromopyridines, the choice of palladium catalyst and ligand is critical.

  • Catalyst Choice: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices, more electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.[3][6] Consider using catalysts with ligands like P(t-Bu)₃ or biarylphosphine ligands (e.g., SPhos, XPhos).[7]

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary.

Step 3: Optimize Reaction Conditions

  • Temperature: Aryl bromides typically require higher temperatures than aryl iodides.[2] If you are running the reaction at room temperature, consider heating it to 60-100 °C.[8]

  • Solvent: The solvent can significantly impact the reaction. While DMF is a common choice, it can sometimes promote catalyst decomposition.[9] A screening of solvents like THF, dioxane, acetonitrile, or toluene might reveal a better option for your specific substrate.[9]

  • Base: The amine base not only neutralizes the HBr formed but also facilitates the deprotonation of the alkyne.[4] Ensure it is used in excess. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[7]

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser product). How can I prevent this?

The formation of a diyne product is a classic sign of Glaser coupling, a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[3][4]

Strategies to Minimize Glaser Coupling:

  • Rigorous Degassing: The most crucial step is to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Employ Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4] This often requires the use of more specialized, electron-rich, and bulky phosphine ligands and may necessitate higher reaction temperatures.[10][11]

  • Use of a Reductive Atmosphere: Some studies have shown that using a diluted hydrogen gas atmosphere can reduce the amount of homocoupling.[12]

MethodPrincipleKey Considerations
Rigorous Degassing Removes O₂, which promotes oxidative homocoupling.[5]Use freeze-pump-thaw cycles for best results.
Slow Alkyne Addition Minimizes the concentration of the copper acetylide intermediate.Requires a syringe pump for controlled addition.
Copper-Free Protocol Eliminates the primary catalyst for Glaser coupling.[4][11]May require different ligands, bases, and higher temperatures.
Reductive Atmosphere Suppresses the oxidative pathway of homocoupling.[12]Requires specialized gas handling equipment.
Q3: My reaction mixture turns black, and I'm getting a poor yield. What does this indicate?

The formation of a black precipitate, known as "palladium black," signifies the decomposition of the active Pd(0) catalyst into palladium metal.[2] This removes the catalyst from the catalytic cycle, effectively stopping the reaction.

Causes and Solutions for Palladium Black Formation:

  • Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst. Ensure your reaction is under a strict inert atmosphere.

  • High Temperatures: While heat is often necessary for bromopyridines, excessive temperatures can accelerate catalyst decomposition. Try to find the minimum temperature required for a reasonable reaction rate.

  • Inappropriate Solvent: Some solvents, like THF in certain situations, have been anecdotally reported to promote the formation of palladium black.[13] Consider screening other solvents.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "naked" Pd(0) can agglomerate. Using bulkier, more strongly coordinating ligands can help stabilize the catalyst.

Q4: How does the position of the bromine and the presence of other substituents on the pyridine ring affect the reaction?

The electronic and steric environment of the bromopyridine significantly influences its reactivity.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CO₂R) on the pyridine ring generally increase the reactivity of the bromopyridine towards oxidative addition, which can lead to higher yields and allow for milder reaction conditions.[3]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR, -CH₃) decrease the reactivity of the bromopyridine, often requiring higher temperatures, stronger bases, or more active catalytic systems.[8]

  • Steric Hindrance: A bromine atom ortho to the nitrogen or flanked by other bulky groups can be sterically hindered, making the oxidative addition step more difficult. In such cases, using a less bulky phosphine ligand might be beneficial to allow the catalyst to access the C-Br bond.

Substituent EffectImpact on ReactivityRecommended Action
Electron-Withdrawing Increases reactivityMilder conditions may suffice.
Electron-Donating Decreases reactivityUse higher temperatures, more active catalyst/ligand.[8]
Steric Hindrance Decreases reactivityConsider less bulky ligands.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Bromopyridine

This protocol provides a starting point for the Sonogashira coupling of a generic bromopyridine with a terminal alkyne.[1][8]

Materials:

  • Bromopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Anhydrous, degassed amine base (e.g., triethylamine, 3-5 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for a few minutes, then add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyridine.

Troubleshooting Experiment: Catalyst and Ligand Screening

If the general protocol fails, a systematic screening of catalysts and ligands can be highly effective. Set up several small-scale reactions in parallel to test different combinations.

Example Screening Array:

ReactionPd Source (2 mol%)Ligand (4 mol%)Conditions
1 PdCl₂(PPh₃)₂-80 °C, DMF, Et₃N
2 Pd₂(dba)₃P(t-Bu)₃80 °C, DMF, Et₃N
3 Pd(OAc)₂SPhos80 °C, Dioxane, K₂CO₃
4 Pd(PPh₃)₄-80 °C, DMF, Et₃N

This approach allows for the rapid identification of a more suitable catalytic system for your specific bromopyridine substrate.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(Br) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product ArylBr Ar-Br (Bromopyridine) ArylBr->PdII_Aryl Oxidative Addition (Rate-Limiting for Ar-Br) Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + CuBr, Base CuBr CuBr Cu_Acetylide->PdII_Aryl Transfers Acetylide Cu_Acetylide->CuBr Regenerates Cu(I) Base Base (e.g., Et₃N)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Centers. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Al-Amin, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst is Not Necessary. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Reddit r/Chempros. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Gøgsig, T. M., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-807. [Link]

  • Blakemore, D. C., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Shaikh, A. C., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7360. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Praveen, C., & Kumar, A. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 74(9), 3584–3587. [Link]

  • Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 8(44), 41743–41750. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Chem Europe. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Dalton Transactions. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

  • Chemistry LibreTexts. Ligand Design and Applications. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Molecules. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

Managing impurities from the synthesis of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of impurity management, providing field-tested insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your synthesis.

Section 1: Synthesis Overview and Impurity Profile

The synthesis of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is typically achieved via a two-step process. Understanding this pathway is critical to anticipating and mitigating potential impurities.

  • Step 1: Halogenation of the Precursor. The synthesis begins with a suitable precursor, commonly 4-bromo-2-methylpyridine. The methyl group is activated via radical bromination or converted to a chloromethyl group using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) to form the key intermediate, 4-bromo-2-(halomethyl)pyridine.[1][2]

  • Step 2: Nucleophilic Substitution. The electrophilic halomethyl intermediate is then reacted with pyrrolidine, which acts as a nucleophile, displacing the halide to form the desired product.

This seemingly straightforward process can give rise to a variety of impurities that can complicate downstream applications and compromise final product purity.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nucleophilic Substitution 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine Intermediate 4-Bromo-2-(chloromethyl)pyridine 4-Bromo-2-methylpyridine->Intermediate e.g., NCS or SOCl₂ Final_Product 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Intermediate->Final_Product Impurity_A Unreacted Starting Material Impurity_B Di-halogenated Pyridine Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product Impurity_C Unreacted Intermediate Impurity_D Quaternary Salt

Caption: General synthetic route and points of impurity introduction.

Section 2: FAQs on Impurity Identification

Accurate identification is the first step toward effective management.

Q: How can I use Thin Layer Chromatography (TLC) to effectively monitor my reaction?

A: TLC is your primary tool for real-time reaction monitoring.

  • System Selection: A typical mobile phase is a mixture of ethyl acetate and hexanes. You may need to add a small amount of triethylamine (0.5-1%) to the mobile phase. This deactivates the acidic silica gel, preventing the basic nitrogen atoms in your product and starting materials from streaking, which ensures sharp, well-defined spots.

  • Spot Identification:

    • Starting Material (4-bromo-2-(chloromethyl)pyridine): This will be less polar (higher Rf) than the product.

    • Product: The pyrrolidine group makes the product more polar (lower Rf).

    • Co-spotting: Always run lanes with your starting material, your reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) to confirm identities. The disappearance of the starting material spot is a key indicator of reaction completion.

Q: What are the key signals in the ¹H NMR spectrum that confirm my product and identify major impurities?

A: The ¹H NMR spectrum provides definitive structural confirmation. Below is a table summarizing the expected chemical shifts for the product and key impurities.

CompoundPyridine Ring Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Pyrrolidine Protons (δ, ppm)
Product ~8.3 (s, 1H), ~7.6 (d, 1H), ~7.4 (d, 1H)~3.7 (s, 2H)~2.5 (m, 4H), ~1.8 (m, 4H)
Impurity: Unreacted Intermediate ~8.4 (s, 1H), ~7.7 (d, 1H), ~7.5 (d, 1H)~4.6 (s, 2H, shifted downfield due to Cl)N/A
Impurity: Quaternary Salt Signals shifted significantly downfield (>8.5 ppm)Methylene protons will be shifted downfield (>5.0 ppm) and may be broad.Protons will be shifted downfield and may show complex splitting.
  • Expert Insight: The most telling signal is the benzylic methylene (-CH₂-) group. In the 4-bromo-2-(chloromethyl)pyridine starting material, this singlet appears around 4.6 ppm.[3] Upon successful substitution with pyrrolidine, this signal shifts upfield to approximately 3.7 ppm. The disappearance of the peak at 4.6 ppm and the appearance of the new peak at 3.7 ppm is a strong indicator of conversion.

Q: My LC-MS shows an unexpected peak with a mass of [M+H]⁺ = 448.2. What is this?

A: This mass corresponds to the quaternary ammonium salt, a common byproduct. It forms when a molecule of your desired product (a tertiary amine, MW ≈ 241.1) acts as a nucleophile and attacks a molecule of the electrophilic starting material, 4-bromo-2-(chloromethyl)pyridine (MW ≈ 206.5).

  • Mechanism: Product + Starting Material → Quaternary Salt

  • Expected Mass: [C₁₀H₁₃BrN₂]⁺ + [C₆H₅BrClN] → [C₁₆H₁₈Br₂N₂Cl] (complex) -> The cation formed is [C16H18Br2N2]+ with m/z around 448/450/452 due to bromine isotopes. This is a classic side reaction when the nucleophilic product is present in high concentration with unreacted electrophilic starting material, especially with heating.[4]

Section 3: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a problem-solution format.

Troubleshooting_Flow cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes Start Problem Encountered During Synthesis Incomplete_Rxn Incomplete Reaction (TLC/LCMS shows starting material) Start->Incomplete_Rxn High_Quat High Level of Quaternary Salt Impurity Start->High_Quat Low_Yield Low Isolated Yield After Work-up Start->Low_Yield Cause1a Insufficient Pyrrolidine Incomplete_Rxn->Cause1a Cause1b Low Reaction Temperature Incomplete_Rxn->Cause1b Cause1c Poor Quality Reagents Incomplete_Rxn->Cause1c Cause2a Slow Addition of Pyrrolidine High_Quat->Cause2a Cause2b High Reaction Temperature High_Quat->Cause2b Cause2c High Concentration High_Quat->Cause2c Cause3a Product is Water Soluble (as salt) Low_Yield->Cause3a Cause3b Emulsion during Extraction Low_Yield->Cause3b Cause3c Product Loss on Silica Gel Low_Yield->Cause3c

Caption: Troubleshooting logic for common synthesis problems.

Q: My reaction has stalled. TLC analysis shows a significant amount of unreacted 4-bromo-2-(chloromethyl)pyridine even after several hours. What went wrong?

A: This is a common issue related to reaction kinetics and stoichiometry.

  • Pillar of Causality: The nucleophilic substitution is likely proceeding too slowly or has been stoichiometrically limited.

    • Reagent Stoichiometry: Ensure you are using a slight excess of pyrrolidine (typically 1.1 to 1.5 equivalents). Pyrrolidine can be volatile and hygroscopic; using a measured excess compensates for any loss or water content.

    • Base: The reaction generates HCl, which will protonate the pyrrolidine, rendering it non-nucleophilic. You must include an acid scavenger, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in at least stoichiometric amounts to neutralize the acid as it forms.

    • Temperature: If the reaction is running at room temperature, gently heating to 40-50 °C can significantly increase the reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures.

Q: I've successfully completed the reaction, but my work-up resulted in a very low yield. Where did my product go?

A: Product loss often occurs during the aqueous work-up and extraction phase.

  • Pillar of Causality: The pyridine nitrogen and the pyrrolidine nitrogen are both basic. In an acidic or even neutral aqueous solution, your product can be protonated, forming a salt. This salt is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.

    • Basify Before Extraction: Before extracting with a solvent like ethyl acetate or dichloromethane, it is critical to adjust the pH of the aqueous layer to be basic (pH > 9) using a base like sodium carbonate or dilute sodium hydroxide. This ensures your product is in its free-base form, which is soluble in the organic layer.

    • Emulsion Formation: The product can act as a surfactant, leading to emulsions during extraction. To break emulsions, add a small amount of brine (saturated NaCl solution).[5]

    • Thorough Extraction: Extract the basified aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete recovery of the product.

Q: My final product after purification is a dark oil or solid. How do I remove the color?

A: Color impurities are typically high molecular weight, conjugated species formed from minor side reactions or degradation.

  • Pillar of Causality: These impurities are often highly polar and can arise from oxidative processes or polymerization, especially if the reaction was overheated.

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal adsorbs the highly conjugated color bodies.

    • Silica Gel Plug: If the color persists, pass a solution of your product through a short plug of silica gel, eluting with your column chromatography solvent. The polar color impurities will often stick to the top of the silica, while your less polar product elutes.

Section 4: Validated Purification Protocols

High purity is non-negotiable for drug development. Follow these self-validating protocols for reliable purification.

Protocol 1: Optimized Aqueous Work-up and Extraction

This protocol is designed to maximize yield by preventing the loss of the basic product to the aqueous phase.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (like DMF or acetonitrile), remove the solvent under reduced pressure.

  • Redissolution: Dissolve the residue in ethyl acetate (or another suitable water-immiscible solvent).

  • Basification & Washing: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Crucially, check the pH of the aqueous layer to ensure it is > 8.

    • Water.

    • Brine (saturated NaCl solution) to remove bulk water and help break any emulsions.[5]

  • Drying & Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This is the most effective method for removing closely related impurities like the unreacted intermediate and the quaternary salt.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is typically effective.

    • Expert Tip: Pre-treat your eluent by adding 0.5% triethylamine. This will prevent product streaking on the column and improve separation.

  • Procedure:

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). This results in a much sharper separation than loading the sample as a concentrated solution.

    • Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradient: Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate).

    • Fraction Collection: The unreacted intermediate will elute first, followed by the desired product. The highly polar quaternary salt and other baseline impurities will remain on the column.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product before combining and concentrating.

References

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (n.d.). HETEROCYCLES, 51(11). Retrieved February 10, 2026, from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(4), 54. [Link]

  • PubChem. (n.d.). 4-bromo-2-(chloromethyl)pyridine. Retrieved February 10, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-(Chloromethyl)Pyridine. Retrieved February 10, 2026, from [Link]

  • Korolevych, O., et al. (2012). Synthesis of new dendritic antenna-like polypyridine ligands. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. [Link]

  • Al-Zoubi, R. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4881. [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved February 10, 2026, from [Link]

Sources

Impact of base and solvent choice on Suzuki coupling with 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base and Solvent Systems for Aminomethyl-Pyridine Substrates Ticket ID: SUZ-PYR-4BR-001 Status: Active Guide

Executive Summary: The "Chelation Trap"

The Core Challenge: Coupling 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is not a standard Suzuki reaction. It presents a specific structural hazard known as the "Chelation Trap."

The substrate contains two Lewis basic nitrogens: the pyridine nitrogen (


) and the pyrrolidine nitrogen (

). These are positioned to form a stable 5-membered chelate ring with Palladium (Pd).
  • Standard Outcome: If standard ligands (e.g.,

    
    ) are used, the substrate displaces the ligand, locking the Pd into an inactive cycle.
    
  • Required Solution: You must use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically prevent this chelation, combined with a buffered aqueous base system to minimize protodeboronation of the boronic acid partner.

Mechanism of Failure (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst arrest caused by your specific substrate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (4-Br-Py) Chelate CHELATION TRAP (Catalyst Poisoning) OxAdd->Chelate Low Steric Bulk Ligand (N,N-bidentate formation) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet High Steric Bulk Ligand (Prevents Chelation) Prod Reductive Elimination (Product Release) TransMet->Prod C-C Bond Formation Prod->Pd0 Regeneration

Figure 1: The "Chelation Trap" mechanism. Without bulky ligands, the 2-aminomethylpyridine motif coordinates to Pd(II), halting the cycle before transmetallation can occur.

Critical Variable Analysis

A. Solvent Selection: The Medium

The choice of solvent controls the solubility of the polar substrate and the concentration of the active boronate species.

Solvent SystemSuitabilityTechnical Rationale
1,4-Dioxane / H₂O (4:1) Optimal High solubility for both the organic substrate and inorganic base. The presence of water is obligatory to form the reactive hydroxo-palladium intermediate

which facilitates transmetallation.
Toluene / H₂O (10:1) Good Useful if the product is highly lipophilic. Requires a phase transfer catalyst (e.g., TBAB) or vigorous stirring. Less effective if the pyrrolidine moiety causes the substrate to crash out.
DMF or DMA Caution Excellent solubility, but high boiling points make removal difficult. More importantly, amide solvents can decompose at high temps (

C) to form amines that further poison the catalyst.
Ethanol / Methanol Avoid Protic solvents can accelerate protodeboronation of the boronic acid partner, especially if the partner is heteroaromatic.
B. Base Selection: The Activator

The base must be strong enough to activate the boronic acid (forming the boronate) but mild enough to prevent side reactions.

BaseSuitabilityTechnical Rationale
K₃PO₄ (Potassium Phosphate) Optimal Acts as a buffer. Its high basicity activates boronic acids, but its buffering capacity prevents the pH from spiking too high, reducing protodeboronation.
Cs₂CO₃ (Cesium Carbonate) High The "Cesium Effect": Higher solubility in organic solvents (like Dioxane) compared to Potassium salts. Excellent for sterically hindered couplings.[1]
K₂CO₃ / Na₂CO₃ Moderate Standard choice. May be too weak for hindered substrates or too insoluble in dioxane-rich mixtures.
KOtBu / NaH CRITICAL FAIL Do not use. Strong bases can deprotonate the benzylic position (between the pyridine and pyrrolidine), leading to decomposition or elimination side products.

Recommended Protocol (Standardized)

Objective: Coupling 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine with Phenylboronic Acid (Model).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 equiv[2][3][4]

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

    • Why: The G3 precatalyst guarantees Pd(0) generation. The XPhos ligand is bulky enough to block the N-Pd-N chelation.[5]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]

Workflow:

  • Charge: Add substrate, boronic acid, base, and catalyst to a vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Heat to 80°C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion stalls, raise to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Pd Black" precipitation. Cause: The catalyst decomposed before entering the catalytic cycle. This often happens if the ligand is not bulky enough to stabilize the Pd against the chelating substrate. Fix:

  • Switch to XPhos Pd G3 or SPhos Pd G3 .

  • Ensure the solvent is thoroughly degassed.

  • Lower the temperature to 60°C for the first hour to allow the catalytic cycle to establish.

Q2: I see the product, but the boronic acid is gone (consumed).

Diagnosis: Protodeboronation. Cause: The boronic acid lost its boron group (replaced by H) before it could couple.[5] This is common with heterocyclic boronic acids in water/base mixtures. Fix:

  • Reduce Water: Switch to Anhydrous Dioxane with 3.0 eq Cs₂CO₃ (solid base often brings enough trace water for the reaction without flooding it).

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

  • Base Switch: Use K₃PO₄ instead of Carbonates; it is gentler on sensitive boronic acids.

Q3: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂?

Answer: Likely No. These standard catalysts possess ligands that are easily displaced by the 2-(pyrrolidin-1-ylmethyl)pyridine moiety. You might get some yield (10-30%), but the chelation trap will severely limit turnover. If you must use them, increase loading to 10 mol% and use high temperature (100°C+), but expect extensive purification issues.

Logic Flow for Optimization

Use this decision tree to guide your next experiment if the standard protocol fails.

Troubleshooting Start Start: Standard Protocol (XPhos G3 / K3PO4 / Dioxane:H2O) Check Check LCMS (2 Hours) Start->Check Good High Conversion (>90%) -> Isolate Check->Good Success Stall Low Conversion (<20%) Check->Stall Catalyst Poisoning Deboron Boronic Acid Gone Product Low Check->Deboron Side Reaction Action1 Switch to SPhos G3 Increase Temp to 100C Stall->Action1 Action2 Switch Base to Cs2CO3 Reduce Water Content Deboron->Action2

Figure 2: Troubleshooting decision tree for common failure modes.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1] Angewandte Chemie International Edition. (Demonstrates the necessity of dialkylbiaryl phosphine ligands like XPhos/SPhos for aminopyridines).

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. (Addresses protodeboronation and base selection).[2]

  • BenchChem Technical Support. "Impact of Base and Solvent on Suzuki Reactions." (General guidelines on solubility and base strength).

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 2-(pyrrolidin-1-ylmethyl)pyridine H3R Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The 2-(pyrrolidin-1-ylmethyl)pyridine moiety represents a privileged scaffold in the design of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists . Historically, H3R ligands relied on imidazole cores (e.g., thioperamide), which suffered from poor blood-brain barrier (BBB) penetration and severe cytochrome P450 (CYP) inhibition.

This guide analyzes the SAR of pyridine-pyrrolidine analogs, demonstrating how this scaffold overcomes the "imidazole problem" while maintaining high affinity (


 nM) and selectivity. We compare these analogs against the clinical standard, Pitolisant , and historical references to validate their utility in treating narcolepsy, cognitive deficits (ADHD/Schizophrenia), and obesity.
The Core Pharmacophore

The scaffold functions through a "Warhead-Linker-Anchor" model:

  • The Warhead (Pyrrolidine): Contains the basic nitrogen (

    
    ) essential for ionic interaction with the conserved Asp3.32  residue in the H3 receptor transmembrane domain.
    
  • The Linker (Methylene): Provides the optimal distance (approx. 3-4 Å) between the basic nitrogen and the aromatic core.

  • The Anchor (Pyridine): Acts as a bioisostere for the imidazole ring, reducing CYP inhibition while facilitating

    
    -
    
    
    
    stacking interactions.

Comparative SAR Analysis

The optimization of 2-(pyrrolidin-1-ylmethyl)pyridine involves three vectors: pyrrolidine substitution, linker rigidity, and pyridine functionalization.

Vector A: Pyrrolidine Ring Modifications

Modifying the basic amine headgroup influences both affinity and metabolic stability.

  • Unsubstituted Pyrrolidine: Provides baseline affinity but is susceptible to rapid oxidative metabolism.

  • 2-Methylpyrrolidine (The "Methyl Switch"): Introducing a methyl group at the 2-position creates steric hindrance that protects the nitrogen from metabolic N-dealkylation.

    • Stereochemistry: The (R)-2-methyl isomer typically exhibits superior affinity (2-5x higher) compared to the (S)-isomer due to optimal steric fit within the orthosteric binding pocket.

Vector B: Pyridine & Distal Lipophilic Extensions

The pyridine ring alone is insufficient for nanomolar potency. High-affinity ligands require a lipophilic extension at the 5- or 6-position of the pyridine ring to engage the secondary hydrophobic pocket of the H3R.

Comparative Data Table: Analog Performance vs. Standards
Compound ClassStructure / ModificationhH3R

(nM)
Selectivity (vs. H4R)CYP450 InhibitionBBB Penetration
Reference 1 Thioperamide (Imidazole)4.0Low (<10x)High (Potent Inhibitor)Poor
Reference 2 Pitolisant (Piperidine-ethoxy)0.8High (>1000x)LowHigh
Analog A Basic 2-(pyrrolidin-1-ylmethyl)pyridine> 1,000N/ALowModerate
Analog B 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridine15.0ModerateLowHigh
Analog C ABT-239 (Benzofuran analog)*0.9High (>1000x)LowHigh
Analog D (R)-2-methylpyrrolidine variant of Analog B2.1 HighLowHigh

*> Note: ABT-239 utilizes the same pyrrolidine-methyl-aromatic logic but fuses the pyridine into a benzofuran system, illustrating the scaffold's evolution.

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists, these analogs function as inverse agonists . The H3 receptor is constitutively active; it signals even without histamine. These ligands stabilize the receptor in its inactive (R) state , reducing basal signaling.

Signaling Pathway Diagram

The following diagram illustrates how these analogs disrupt the constitutive inhibition of Adenylyl Cyclase, thereby restoring cAMP levels.

H3R_Signaling cluster_membrane Presynaptic Membrane Ligand 2-(pyrrolidin-1-ylmethyl)pyridine (Inverse Agonist) H3R H3 Receptor (Constitutively Active) Ligand->H3R  Binds & Stabilizes Inactive State Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein  Inhibits Activation AC Adenylyl Cyclase Gi_Protein->AC  Normally Inhibits cAMP cAMP Levels AC->cAMP  Increases Production Downstream Neurotransmitter Release (Histamine/Ach/DA) cAMP->Downstream  Promotes Release

Caption: Mechanism of Inverse Agonism. The ligand stabilizes the inactive H3R conformation, preventing Gi-mediated inhibition of Adenylyl Cyclase, resulting in increased cAMP and neurotransmitter release.

Experimental Protocols

To validate the SAR of these analogs, two core workflows are required: Reductive Amination Synthesis and Radioligand Binding Assays .

Workflow Diagram

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Evaluation start Start: Precursors step1 Reductive Amination (Aldehyde + Pyrrolidine + NaBH(OAc)3) start->step1 step2 Suzuki Coupling (If introducing 6-aryl group) step1->step2  Optional Extension step3 Purification (Flash Chromatography) step1->step3 step2->step3 step4 Membrane Prep (HEK-293 overexpressing hH3R) step3->step4  Pure Compound step5 Competition Binding (Displace [3H]-N-alpha-methylhistamine) step4->step5 step6 Data Analysis (Calculate Ki from IC50) step5->step6

Caption: Integrated workflow for the synthesis and pharmacological validation of pyridine-pyrrolidine analogs.

Detailed Protocol 1: Reductive Amination (Synthesis)

This method is preferred over alkylation due to higher yields and fewer side products.

  • Reagents: 6-bromo-2-pyridinecarboxaldehyde (1.0 eq), Pyrrolidine (or 2-methylpyrrolidine) (1.2 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve aldehyde and amine in DCE under

      
       atmosphere.
      
    • Add catalytic acetic acid to adjust pH to ~5-6 (activates the imine formation).

    • Stir for 1 hour at Room Temperature (RT).

    • Add STAB in portions. Stir overnight.

    • Quench: Add saturated

      
      . Extract with DCM.
      
  • Validation: NMR should show the disappearance of the aldehyde peak (~10 ppm) and appearance of the benzylic methylene signal (~3.6-4.0 ppm).

Detailed Protocol 2: Radioligand Binding Assay

This assay determines the affinity (


) of the analog relative to the native ligand.
  • System: HEK-293 cell membranes stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Steps:

    • Incubate membranes (20

      
      g protein) with radioligand (2 nM) and varying concentrations of the test analog (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

  • Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is the radioligand concentration.

ADME & Toxicity Considerations

The shift from imidazole to pyridine-pyrrolidine is driven primarily by ADME improvements.

  • CYP Inhibition: Imidazole rings often bind to the heme iron of CYP enzymes, causing drug-drug interactions. The pyridine ring, being less basic and sterically different, significantly reduces inhibition of CYP1A2 and CYP3A4.

  • hERG Binding: A common risk with H3 antagonists is hERG channel blockade (QT prolongation).

    • Mitigation: Analogs with high lipophilicity (LogP > 4) often bind hERG. The introduction of polar groups (e.g., an ether linkage in the lipophilic tail, as seen in Pitolisant and CEP-26401) reduces hERG affinity while maintaining H3R potency.

References

  • Nersesian, D. L., et al. (2008).[1] "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters.

  • Esbenshade, T. A., et al. (2008).[1] "The histamine H3 receptor: an attractive target for the treatment of cognitive deficits." British Journal of Pharmacology.

  • Berlin, M., et al. (2011). "Discovery of a potent and selective histamine H3 receptor antagonist." Journal of Medicinal Chemistry.

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology.

Sources

Comparative analysis of different cross-coupling methods for functionalizing 2-(pyrrolidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of cross-coupling methodologies for functionalizing 2-(pyrrolidin-1-ylmethyl)pyridine . This scaffold, featuring a Lewis-basic pyridine ring and a benzylic-like tertiary amine, presents unique challenges in transition-metal catalysis, particularly catalyst poisoning and regioselectivity control.

Executive Summary & Strategic Overview

The functionalization of 2-(pyrrolidin-1-ylmethyl)pyridine is a critical transformation in medicinal chemistry, often required to tune the lipophilicity and metabolic stability of GPCR ligands and antihistamines. The presence of two competitive Lewis-basic nitrogen atoms—the sp² pyridine nitrogen and the sp³ pyrrolidine nitrogen—creates a "chelation trap" that can deactivate standard palladium catalysts.

This guide evaluates three distinct methodologies to overcome these barriers:

  • Classical Suzuki-Miyaura Coupling: Best for predictable, high-yield arylation at specific positions (C3, C4, C5) using halogenated precursors.

  • Minisci Radical Alkylation: The superior method for direct C–H alkylation at the C4 and C6 positions without pre-functionalization.

  • Directed C–H Activation: An advanced strategy utilizing the pyridine nitrogen as a directing group to selectively functionalize the C3 position.

Method Selection Matrix
FeatureMethod A: Suzuki-Miyaura Method B: Minisci Reaction Method C: Directed C-H Activation
Primary Bond Formed C(sp²)–C(sp²) (Biaryl)C(sp²)–C(sp³) (Alkyl)C(sp²)–C(sp²) or C(sp²)–O
Regioselectivity Perfect (Dictated by Halogen)C4/C6 Selective (Electronic control)C3 Selective (Chelation control)
Substrate Requirement Requires Halide (Br/Cl)Native ScaffoldNative Scaffold or N-Oxide
Catalyst Sensitivity High (Requires specific ligands)Low (Radical mechanism)High (Pd/Cu dependent)
Scalability HighModerateLow to Moderate

Technical Analysis of Methodologies

Method A: Classical Suzuki-Miyaura Coupling

Best for: Constructing biaryl cores with precise regiocontrol.

The Suzuki-Miyaura coupling remains the gold standard for arylation. However, the 2-(pyrrolidin-1-ylmethyl)pyridine scaffold acts as a bidentate ligand. The pyrrolidine nitrogen and pyridine nitrogen can chelate Pd(II) species, forming a stable 5-membered metallacycle that arrests the catalytic cycle.

Mechanistic Insight: To bypass catalyst poisoning, bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHC) are essential. These ligands sterically crowd the metal center, preventing the substrate from coordinating in a bidentate fashion while facilitating the oxidative addition of the aryl halide.

Key Protocol Adjustment:

  • Base Selection: Use weak bases like K₃PO₄ or K₂CO₃. Strong bases can trigger side reactions at the benzylic position.

  • Water Content: A controlled amount of water (e.g., Dioxane/H₂O 4:1) is crucial to dissolve the inorganic base and facilitate the transmetallation step.

Method B: Minisci Radical Functionalization

Best for: Direct introduction of alkyl groups (methyl, isopropyl, cycloalkyl) at C4 or C6.

This method utilizes carbon-centered radicals generated from carboxylic acids, alcohols, or alkyl halides. Crucially, the reaction is performed under acidic conditions.[1]

Mechanistic Advantage: The addition of acid (e.g., TFA) protonates both nitrogen atoms. This serves a dual purpose:

  • Activation: Protonation of the pyridine ring lowers the LUMO energy, making it highly electrophilic and susceptible to nucleophilic radical attack.

  • Protection: Protonation masks the Lewis-basic nitrogens, preventing them from interfering with the radical source or metal oxidants (Ag/S₂O₈).

Regioselectivity: Radical attack favors the most electron-deficient positions, typically C4 and C6 . Since C2 is substituted, C4 is the statistical and electronic favorite, though mixtures with C6 are common.

Method C: Directed C-H Activation

Best for: Ortho-functionalization (C3) relative to the pyridine nitrogen.

This approach leverages the pyridine nitrogen as a Directing Group (DG).[2] However, the flexible pyrrolidinylmethyl arm can interfere. Successful protocols often employ Pyridine N-Oxides as intermediates.[3] The N-oxide activates the C2 and C6 positions, but since C2 is blocked, it directs functionalization to C6 or, via specific Pd-migration mechanisms, to C3.

Visualized Mechanisms & Workflows

Figure 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard Suzuki cycle versus the "Chelation Trap" specific to this scaffold.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X ChelationTrap OFF-CYCLE TRAP Stable N,N-Pd Complex OxAdd->ChelationTrap Substrate Coordination (Poisoning) TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Ar'-B(OH)2 + Base ChelationTrap->Pd0 Requires Bulky Ligand to Break RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Substrate 2-(pyrrolidin-1-ylmethyl)pyridine (Substrate) Substrate->ChelationTrap

Caption: Figure 1. The catalytic cycle of Suzuki coupling showing the "Chelation Trap" where the substrate coordinates to Palladium, arresting the cycle. Bulky ligands are required to prevent this off-cycle resting state.

Figure 2: Regioselectivity Decision Tree

Select the appropriate method based on the target position on the pyridine ring.

Regioselectivity Start Target Position on 2-(pyrrolidin-1-ylmethyl)pyridine C3 Position C3 (Ortho to Pyridine N) Start->C3 C4 Position C4 (Para to Pyridine N) Start->C4 C5 Position C5 (Meta to Pyridine N) Start->C5 C6 Position C6 (Ortho to Pyridine N) Start->C6 MethodC3 Method: Directed C-H Activation (via N-Oxide or Ir-Catalysis) C3->MethodC3 MethodC4 Method: Minisci Reaction (Radical Alkylation) C4->MethodC4 MethodC5 Method: Suzuki Coupling (Requires 5-Br Precursor) C5->MethodC5 MethodC6 Method: Minisci Reaction (Secondary Site) C6->MethodC6

Caption: Figure 2. Decision tree for selecting the optimal functionalization method based on the desired regiochemical outcome.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

For coupling aryl boronic acids to 5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine.

Reagents:

  • Substrate: 5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[4]

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and water via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. The color should change from dark red to black/brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH/NH₃). Note: The basic product may streak; add 1% NH₄OH to the eluent.

Protocol B: Minisci C-H Alkylation

For direct alkylation at C4 using a carboxylic acid radical precursor.

Reagents:

  • Substrate: 2-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Radical Source: Pivalic acid (3.0 equiv) (for t-butyl group)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Acid: TFA (1.0 equiv) or 10% H₂SO₄ (aqueous)

  • Solvent: DCM/Water (biphasic) or DMSO

Procedure:

  • Preparation: Dissolve the substrate in a mixture of DCM and water (1:1). Add TFA (1 equiv) to protonate the pyridine (critical for reactivity).

  • Addition: Add AgNO₃ and Pivalic acid.

  • Initiation: Heat to 40–50°C . Add (NH₄)₂S₂O₈ portion-wise over 30 minutes to control the exotherm and radical evolution (CO₂ gas will evolve).

  • Monitoring: Stir vigorously for 4 hours. Monitor by LCMS for the conversion of the starting material (M+) to the alkylated product (M+57 for t-butyl).

  • Workup: Basify with NaOH (1M) to pH > 10 to deprotonate the product. Extract with DCM.

Comparative Data Table

ParameterSuzuki-Miyaura (XPhos/Pd)Minisci (Ag/Persulfate)C-H Activation (Pd/N-Oxide)
Yield (Typical) 75 - 92%40 - 65%30 - 55%
C4 Selectivity N/A (Pre-functionalized)High (>5:1 vs C6)Low
C3 Selectivity N/A< 5%High (>10:1)
Functional Group Tolerance Excellent (Esters, Nitriles OK)Moderate (Oxidative conditions)Good
Atom Economy Low (Boronic acid waste)High (CO2 byproduct)High
Key Limitation Synthesis of bromo-precursorRadical recombination side-productsHarsh conditions (120°C+)

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Minisci Reaction & Regioselectivity

    • Minisci, F., et al. (1971).[5] Homolytic alkylation of heteroaromatic bases: A general and selective procedure. Tetrahedron, 27(15), 3575-3579. Link

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Directed C-H Activation

    • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[6][7][8][9][10] Chemical Reviews, 110(2), 1147–1169. Link

    • Cho, S. H., et al. (2011). C–H Activation of Pyridine N-Oxides.[9][10] Journal of the American Chemical Society, 133(15), 5760-5763. Link

  • Catalyst Poisoning by Chelating Amines

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354-3363. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.